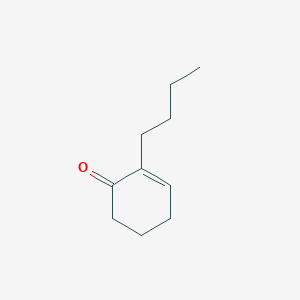

2-Butyl-2-cyclohexen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Butyl-2-cyclohexen-1-one is an organic compound belonging to the class of cyclohexenones. It is characterized by a butyl group attached to the second carbon of the cyclohexenone ring. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, fragrances, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexenone with butyl halides in the presence of a strong base. Another method includes the catalytic hydrogenation of 2-butyl-1,3-cyclohexadiene.

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of cyclohexene in the presence of butyl groups. This process can be carried out using various catalysts such as vanadium or manganese oxides under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-2-cyclohexen-1-one undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions typically yield alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as organolithium compounds and Grignard reagents are commonly employed.

Major Products Formed:

Oxidation: this compound can be converted to 2-butylcyclohexanone or butylcyclohexanoic acid.

Reduction: The reduction process yields 2-butylcyclohexanol.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butyl-2-cyclohexen-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-butyl-2-cyclohexen-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo conjugate addition with nucleophiles, leading to the formation of various adducts. These reactions are facilitated by the presence of the carbonyl group, which makes the compound highly reactive .

Comparison with Similar Compounds

Cyclohexenone: Similar in structure but lacks the butyl group.

2-Cyclohexen-1-one: Another cyclohexenone derivative with different substituents.

Cyclohexanone: A saturated analog of cyclohexenone.

Uniqueness: 2-Butyl-2-cyclohexen-1-one is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and enhances its utility in various applications compared to its analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-butyl-2-cyclohexen-1-one, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step pathways starting from cyclohexane derivatives or ketones. For example, a four-step approach using commercially available precursors (e.g., cyclohexanone derivatives) may yield 65–75% overall efficiency, as demonstrated in analogous cyclohexenone syntheses . Optimization strategies include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity.

- Temperature control : Stepwise heating (e.g., reflux in THF at 60–80°C) minimizes side reactions.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity.

Reproducibility requires detailed documentation of reaction conditions and characterization data (NMR, IR, GC-MS) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as cyclohexenone derivatives may irritate respiratory systems .

- Waste disposal : Segregate waste in designated containers for halogenated solvents and coordinate with certified waste management services .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR spectroscopy : Compare 1H and 13C NMR shifts with literature data for cyclohexenone analogs.

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Mass spectrometry : Confirm molecular ion peaks (e.g., EI-MS at m/z 166 [M+]) .

For novel derivatives, elemental analysis and X-ray crystallography may be required to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected 1H NMR splitting) may arise from conformational isomerism or impurities. Strategies include:

- Variable-temperature NMR : Detect dynamic equilibria between chair and boat conformations.

- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity.

- Computational modeling : Compare DFT-calculated spectra (e.g., Gaussian 16) with experimental results .

Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with established standards .

Q. What experimental approaches are recommended to elucidate reaction mechanisms involving this compound in cycloaddition reactions?

- Methodological Answer : Mechanistic studies require:

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates.

- Isotopic labeling : Use 13C-labeled substrates to track bond formation/cleavage.

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers and transition states .

Collaborative studies combining synthetic and theoretical teams enhance mechanistic rigor .

Q. How can solvent effects and substituent positioning influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Substituent effects are probed via:

- Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, while non-polar solvents (e.g., toluene) favor concerted pathways.

- Steric mapping : Introduce bulky substituents (e.g., tert-butyl groups) to assess steric hindrance using X-ray crystallography.

- Kinetic isotope effects (KIE) : Compare kH/kD values to distinguish stepwise vs. concerted mechanisms .

Q. Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols by:

- Detailed documentation : Report exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for air-sensitive steps) .

- Batch-to-batch validation : Use certificates of analysis (COA) with purity assessments (e.g., HPLC, NMR) for each synthesis batch .

- Open-data practices : Share raw spectral data and crystallographic files in supplementary materials .

Q. Ethical and Reporting Standards

Q. How should researchers address ethical considerations in publishing studies on this compound?

- Methodological Answer : Adhere to guidelines by:

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-butylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h7H,2-6,8H2,1H3 |

InChI Key |

SJDUBHUSYWCGAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CCCCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.